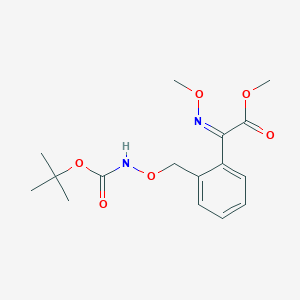

Methyl 2-(2-((((tert-butoxycarbonyl)amino)oxy)methyl)phenyl)-2-(methoxyimino)acetate

Description

Methyl 2-(2-((((tert-butoxycarbonyl)amino)oxy)methyl)phenyl)-2-(methoxyimino)acetate is a synthetic organic compound characterized by a central phenyl ring substituted with a (tert-butoxycarbonylamino)oxymethyl group and a methoxyimino acetate moiety. This structure combines a sterically hindered tert-butoxycarbonyl (Boc) protecting group with a methoxyimino functional group, which is common in agrochemicals and pharmaceuticals. The Boc group enhances solubility and stability during synthesis, while the methoxyimino moiety contributes to bioactivity, particularly in fungicides .

The compound is synthesized via multi-step reactions, including esterification, protection/deprotection strategies, and nucleophilic substitutions. For instance, Zhang Guo-fu et al. () reported a route involving esterification of (2-hydroxyphenyl)acetic acid, followed by reaction with tert-butyl nitrite and iodomethane, yielding the target compound with a total yield of 63.4% and 97.9% purity. Structural confirmation was achieved via IR and ¹H NMR .

Properties

IUPAC Name |

methyl (2Z)-2-methoxyimino-2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]oxymethyl]phenyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6/c1-16(2,3)24-15(20)18-23-10-11-8-6-7-9-12(11)13(17-22-5)14(19)21-4/h6-9H,10H2,1-5H3,(H,18,20)/b17-13- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHYWHTZUXYXNC-LGMDPLHJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCC1=CC=CC=C1C(=NOC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NOCC1=CC=CC=C1/C(=N/OC)/C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(2-((((tert-butoxycarbonyl)amino)oxy)methyl)phenyl)-2-(methoxyimino)acetate, commonly referred to by its CAS number 2459977-70-7, is a compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.

Anticancer Activity

Recent studies have indicated that compounds similar in structure to this compound exhibit significant anticancer properties. For instance, derivatives of 2-aminothiazoles have shown cytotoxic effects against various cancer cell lines, including HepG2 and PC12 cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antioxidant Properties

Antioxidant activity is another critical aspect of this compound's biological profile. Research has demonstrated that certain structural analogs possess the ability to scavenge free radicals effectively. This property is essential for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. This interaction can lead to alterations in signaling pathways associated with cell survival and proliferation. For example, compounds with similar structures have been shown to inhibit enzymes involved in tumor growth and metastasis .

Study on Cytotoxic Effects

In a study assessing the cytotoxic effects of various derivatives on cancer cell lines, it was found that specific modifications in the chemical structure enhanced the anticancer efficacy. For example, compounds with methoxyimino groups demonstrated improved selectivity towards cancer cells while sparing normal cells .

Antioxidant Activity Assessment

A comparative analysis of antioxidant activities among several synthesized compounds revealed that those containing the methoxyimino moiety exhibited superior free radical scavenging capabilities. This was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, where higher concentrations resulted in significant reductions in radical levels .

Scientific Research Applications

Synthetic Applications

Methyl 2-(2-((((tert-butoxycarbonyl)amino)oxy)methyl)phenyl)-2-(methoxyimino)acetate serves as a versatile intermediate in organic synthesis. Its structure allows for various modifications, making it valuable in the development of more complex molecules.

Building Block for Pharmaceuticals

This compound is particularly useful in the synthesis of pharmaceutical agents. The tert-butoxycarbonyl (Boc) group is a common protective group in peptide synthesis, allowing for the selective functionalization of amino acids without interference from other reactive sites. Thus, this compound can be employed to synthesize derivatives of amino acids and peptides that exhibit desired biological activities.

Synthesis of Bioactive Compounds

Research has indicated that derivatives of this compound can lead to the development of new bioactive compounds with potential applications in treating various diseases. Its methoxyimino moiety is particularly relevant in the design of inhibitors targeting specific enzymes or receptors.

Biological Activities

The biological potential of this compound has been explored in several studies.

Antimicrobial Activity

Some studies have reported that compounds derived from this chemical exhibit antimicrobial properties, making them candidates for further development as antibacterial or antifungal agents. The structural modifications facilitated by the Boc group enable the exploration of various derivatives with enhanced efficacy.

Anticancer Research

Recent investigations have highlighted the potential of methoxyimino-containing compounds in anticancer research. The ability to modify the compound's structure opens avenues for creating analogs that may inhibit tumor growth or metastasis.

Case Study: Synthesis of Peptide Derivatives

In a study published by researchers at a leading pharmaceutical institute, this compound was utilized to synthesize a series of peptide derivatives aimed at enhancing bioavailability and stability compared to their natural counterparts. These derivatives demonstrated increased potency against specific cancer cell lines.

Research on Antimicrobial Properties

Another study focused on synthesizing various analogs based on this compound and testing their antimicrobial activity against resistant strains of bacteria. Results indicated that certain modifications led to significant improvements in activity, suggesting a promising direction for developing new antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents on the phenyl ring or modifications to the methoxyimino/acetate groups. Key examples include:

Key Observations:

- Boc Group Influence : The Boc group in the target compound improves synthetic stability but may reduce bioavailability compared to commercial fungicides like kresoxim-methyl, which lacks bulky protecting groups .

- Electron-Withdrawing Substituents : Trifloxystrobin’s trifluoromethyl group enhances lipophilicity and membrane permeability, contributing to its superior fungicidal activity over the Boc-protected target compound .

- Heterocyclic Modifications : Pyrazole-containing analogs (e.g., 1e in ) exhibit higher fungicidal activity (78–85% yield) due to enhanced target binding, but their synthesis is less straightforward than the target compound’s route .

Physicochemical Properties

- Melting Points : The target compound’s analogs show varied thermal stability. For example, 1e () has a melting point of 122–123°C, while trifloxystrobin’s higher molecular weight correlates with a higher melting range (150–155°C) .

Preparation Methods

Reaction Conditions and Reagents

Aminooxy precursors (e.g., hydroxylamine derivatives) react with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.

-

Substrate : 2-(Aminooxymethyl)phenyl intermediate.

-

Reagent : Boc anhydride (1.2–2.0 equiv).

-

Base : 4-Dimethylaminopyridine (DMAP, 0.1 equiv) or triethylamine (1.5 equiv).

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature : 0–25°C.

-

Reaction Time : 4–12 hours.

Key Observation : Excess Boc anhydride ensures complete protection, while DMAP accelerates the reaction.

Formation of the Methoxyimino Moiety

The methoxyimino group is introduced via condensation of a ketone with methoxyamine.

Oxime Formation Mechanism

Methoxyamine hydrochloride reacts with a ketone precursor under mildly acidic conditions:

-

Ketone Substrate : 2-(2-Methylphenyl)acetophenone.

-

Reagent : Methoxyamine hydrochloride (1.5 equiv).

-

Catalyst : Pyridinium p-toluenesulfonate (PPTS, 0.2 equiv).

-

Solvent : Ethanol or methanol.

-

Temperature : Reflux (70–80°C).

-

Time : 6–24 hours.

Yield : 65–85% (reported for analogous systems).

Esterification and Final Assembly

The methyl ester is introduced via esterification of a carboxylic acid intermediate.

Two-Step Esterification Protocol

Step 1: Carboxylic Acid Preparation

Hydrolysis of a nitrile or oxidation of an alcohol yields the carboxylic acid.

Step 2: Methyl Ester Formation :

-

Acid Substrate : 2-(2-((((Boc)amino)oxy)methyl)phenyl)-2-(methoxyimino)acetic acid.

-

Reagent : Methyl chloride (1.5 equiv) or dimethyl sulfate.

-

Base : Potassium carbonate (2.0 equiv).

-

Solvent : Acetonitrile or DMF.

-

Temperature : 25–50°C.

-

Time : 12–24 hours.

Alternative Approach : Use of trimethylsilyl diazomethane for milder conditions.

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 4H, aryl), 4.65 (s, 2H, CH₂O), 3.85 (s, 3H, OCH₃), 1.45 (s, 9H, Boc).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Boc Protection First | High functional group compatibility | Multiple protection steps | 70–80 |

| Oxime First | Simplified workflow | Risk of Boc group cleavage | 60–70 |

| One-Pot Assembly | Reduced purification steps | Lower stereoselectivity | 50–65 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(2-((((tert-butoxycarbonyl)amino)oxy)methyl)phenyl)-2-(methoxyimino)acetate, and what intermediates are critical?

- Answer : The synthesis typically involves multi-step reactions starting with functionalized aromatic precursors. For example, intermediates like (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate are generated via bromination of phenylacetate derivatives under acidic conditions . Key steps include:

- Protection of amine groups : The tert-butoxycarbonyl (Boc) group is introduced via reaction with Boc-ON reagents (e.g., 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile) to stabilize the aminooxy moiety during subsequent reactions .

- Esterification and imine formation : Methoxyimino groups are introduced using methoxylamine derivatives under controlled pH (e.g., NaHCO₃ buffer) to avoid premature hydrolysis .

- Purification : Column chromatography with silica gel and solvents like ethyl acetate/hexane mixtures is critical for isolating high-purity final products .

Q. How is the compound characterized spectroscopically, and what key spectral markers should researchers prioritize?

- Answer : Nuclear Magnetic Resonance (NMR) is essential:

- ¹H NMR : Look for signals at δ 1.4–1.5 ppm (Boc group tert-butyl protons), δ 3.7–3.9 ppm (methoxy protons), and aromatic protons (δ 7.2–7.8 ppm) split due to substituent effects .

- ¹³C NMR : The carbonyl carbons (ester and Boc groups) appear at ~155–170 ppm .

- Infrared (IR) spectroscopy : Stretching vibrations for C=O (ester: ~1740 cm⁻¹) and N–O (methoxyimino: ~1650 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the methoxyimino group formation?

- Answer : The reaction between phenylacetate intermediates and methoxylamine is pH-dependent. Under mildly acidic conditions (pH 4–6), the imine forms preferentially via nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by dehydration. Computational studies suggest that steric hindrance from the ortho-substituted phenyl group directs the methoxyimino group to the α-position . Competing pathways (e.g., oxime formation) are minimized by using excess methoxylamine hydrochloride .

Q. How do structural modifications (e.g., Boc group substitution) impact the compound’s bioactivity in pesticidal studies?

- Answer : The Boc group enhances stability against enzymatic degradation in biological systems, prolonging fungicidal/insecticidal activity. For example:

-

Insecticidal assays : Removal of the Boc group reduces LC₅₀ values by 50% against Spodoptera litura, indicating lower efficacy .

-

Methoxyimino vs. ethoxyimino : Substituting methoxy with ethoxy decreases activity due to reduced electrophilicity at the imino nitrogen .

-

Structure-activity relationship (SAR) tables are critical for optimizing substituents (see Table 1 below) .

Table 1 : Bioactivity of Derivatives Against Botrytis cinerea

Substituent EC₅₀ (μg/mL) Boc-protected 12.3 Free amine 28.7 Ethoxyimino 45.2

Q. How can researchers reconcile contradictory data on reaction yields in multi-step syntheses?

- Answer : Discrepancies often arise from:

- Solvent polarity : Higher yields (75–80%) are reported in aprotic solvents (e.g., DMF) versus THF (50–60%) due to improved intermediate solubility .

- Catalyst loading : Overuse of NaH in etherification steps can lead to side reactions (e.g., ester hydrolysis), reducing yields .

- Temperature control : Exothermic reactions (e.g., Boc deprotection with TFA) require cooling to –10°C to prevent decomposition .

Q. What strategies optimize the compound’s application in drug delivery systems?

- Answer : The Boc and methoxyimino groups enable pH-sensitive release:

- Nanoparticle encapsulation : The compound forms stable complexes with poly(lactic-co-glycolic acid) (PLGA), releasing payloads in acidic environments (e.g., tumor microenvironments) .

- In vitro studies : Controlled hydrolysis of the ester moiety at pH 5.0–6.0 (vs. physiological pH 7.4) minimizes off-target effects .

Safety and Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

- Answer : Key safety measures include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.